2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride
Overview
Description
2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives
Scientific Research Applications
2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride typically involves the reaction of 2-fluoroaniline with chloroacetyl chloride to form an intermediate, which is then reacted with 3-methyl-1H-pyrazole-5-carboxylic acid under specific conditions. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide
- 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
Uniqueness
2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3O.ClH/c1-8-6-11(15-12(18)7-13)17(16-8)10-5-3-2-4-9(10)14;/h2-6H,7H2,1H3,(H,15,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYCGMHLVSTVAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCl)C2=CC=CC=C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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